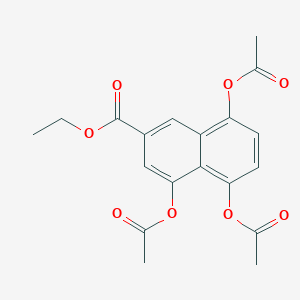
2-Naphthalenecarboxylic acid, 4,5,8-tris(acetyloxy)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenecarboxylic acid, 4,5,8-tris(acetyloxy)-, ethyl ester is a complex organic compound with a molecular structure that includes a naphthalene ring substituted with carboxylic acid and acetyloxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4,5,8-tris(acetyloxy)-, ethyl ester typically involves the esterification of 2-naphthalenecarboxylic acid with ethanol in the presence of acetic anhydride and a catalyst such as sulfuric acid. The reaction conditions generally include:
Temperature: 60-80°C
Reaction Time: 4-6 hours
Catalyst: Sulfuric acid
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include:
Raw Materials: 2-Naphthalenecarboxylic acid, ethanol, acetic anhydride
Purification: Recrystallization or distillation to remove impurities
Analyse Chemischer Reaktionen
Types of Reactions
2-Naphthalenecarboxylic acid, 4,5,8-tris(acetyloxy)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinones.
Reduction: Reduction can lead to the formation of dihydronaphthalenes.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Naphthoquinones
Reduction: Dihydronaphthalenes
Substitution: Halogenated naphthalenes
Wissenschaftliche Forschungsanwendungen
2-Naphthalenecarboxylic acid, 4,5,8-tris(acetyloxy)-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Naphthalenecarboxylic acid, 4,5,8-tris(acetyloxy)-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The acetyloxy groups can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. The naphthalene ring can interact with hydrophobic pockets in proteins, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Naphthalenecarboxylic acid, 4,5,8-tris(hydroxy)-, ethyl ester
- 2-Naphthalenecarboxylic acid, 4,5,8-tris(methoxy)-, ethyl ester
- 2-Naphthalenecarboxylic acid, 4,5,8-tris(chloro)-, ethyl ester
Uniqueness
2-Naphthalenecarboxylic acid, 4,5,8-tris(acetyloxy)-, ethyl ester is unique due to the presence of acetyloxy groups, which can undergo hydrolysis and other chemical reactions, providing versatility in its applications. The compound’s structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C19H18O8 |
|---|---|
Molekulargewicht |
374.3 g/mol |
IUPAC-Name |
ethyl 4,5,8-triacetyloxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C19H18O8/c1-5-24-19(23)13-8-14-15(25-10(2)20)6-7-16(26-11(3)21)18(14)17(9-13)27-12(4)22/h6-9H,5H2,1-4H3 |
InChI-Schlüssel |
MZRFHQNQFCUIDM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC2=C(C=CC(=C2C(=C1)OC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


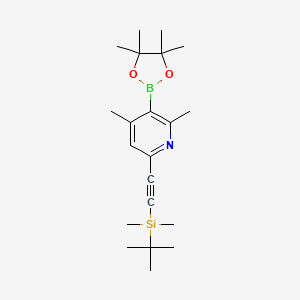
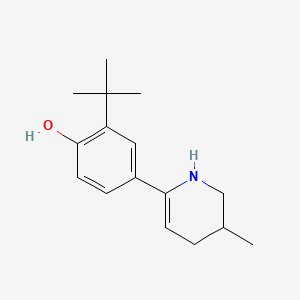
![5-(2-(4-Methylpiperazin-1-yl)ethoxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13926657.png)


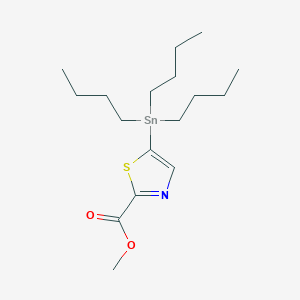


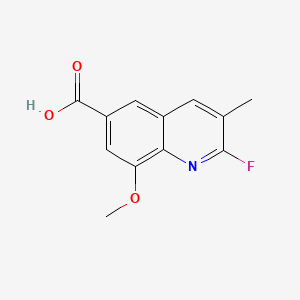
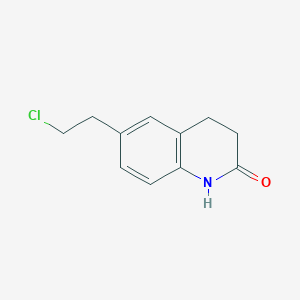
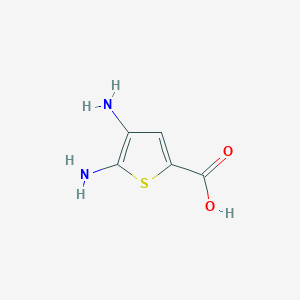
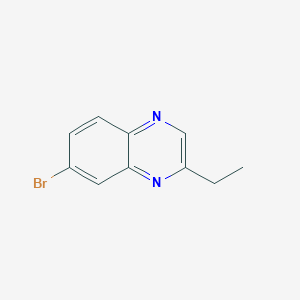
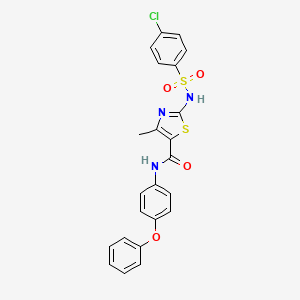
![2,3-Dihydropyrazolo[5,1-b]oxazole-3-methanol](/img/structure/B13926737.png)
